Ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a thiazole ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate typically involves the condensation of thiophene-2-carboxylic acid with thioamide, followed by cyclization to form the thiazole ring. The final step involves esterification with ethanol to form the ethyl ester. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are often used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene and thiazole compounds .
Scientific Research Applications
Ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The thiophene and thiazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiazole-4-carboxylic acid
- Ethyl thiophene-2-acetate
Uniqueness
Ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate is unique due to its combined thiophene and thiazole rings, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of these rings .
Biological Activity
Ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a thiophene ring and a thiazole ring, contributing to its unique chemical properties. The compound can be synthesized through a series of reactions involving thiophene-2-carboxylic acid and thioamide, followed by cyclization and esterification processes.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiophene and thiazole moieties are known to modulate enzyme activities and receptor interactions, leading to significant biological effects such as:
- Antimicrobial Activity : The compound exhibits inhibitory effects against various microbial strains.
- Anticancer Activity : It has been shown to induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation.
Research Findings
Recent studies have highlighted the biological efficacy of this compound. Notable findings include:
- Anticancer Studies : Research indicates that derivatives containing thiazole rings possess significant cytotoxic properties against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, a related thiazole derivative demonstrated an IC50 value of 2.57 µM against MCF-7 cells, showcasing the potential for this class of compounds in cancer therapy .
- Mechanistic Insights : Inhibitory assays have revealed that thiazole derivatives can affect key signaling pathways involved in tumor growth. For example, some compounds were found to inhibit VEGFR-2 kinase activity, which is crucial for tumor angiogenesis .
- Comparative Studies : When compared with other thiazole derivatives, this compound exhibited unique properties due to the combination of thiophene and thiazole structures. This combination enhances its reactivity and biological activity compared to simpler analogs .
Data Table: Biological Activity Summary
Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | MCF-7 | 2.57 ± 0.16 | |
Anticancer | HepG2 | 7.26 ± 0.44 | |
VEGFR-2 Inhibition | - | 0.15 | |
Antimicrobial | Various Strains | Variable |
Case Studies
Several case studies have explored the biological implications of this compound:
- Study on Anticancer Properties : A study involving the synthesis and evaluation of thiazole derivatives showed that modifications on the thiazole ring could significantly affect their cytotoxicity against cancer cells . This underscores the importance of structural optimization in developing effective anticancer agents.
- Mechanistic Study on Apoptosis Induction : Another investigation focused on how these compounds induce apoptosis through mitochondrial pathways in cancer cells, highlighting their potential as therapeutic agents in oncology .
Properties
IUPAC Name |
ethyl 2-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-2-17-10(15)6-8-7-19-12(13-8)14-11(16)9-4-3-5-18-9/h3-5,7H,2,6H2,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYYVOLROLMNNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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